5,7-二甲基生育酚

描述

z2-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are lipophilic antioxidants synthesized exclusively by photosynthetic organisms such as plants, algae, and some cyanobacteria . Tocopherols are known for their role in protecting cells from oxidative damage by scavenging free radicals .

科学研究应用

Chemistry: z2-Tocopherol is used as a model compound to study antioxidant mechanisms and the effects of oxidative stress on cellular components .

Biology: In biological research, z2-Tocopherol is studied for its role in protecting cell membranes from lipid peroxidation and its involvement in cell signaling pathways .

Medicine: z2-Tocopherol has potential therapeutic applications in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders .

Industry: In the food and cosmetic industries, z2-Tocopherol is used as a natural antioxidant to extend the shelf life of products and protect against oxidative damage .

作用机制

Target of Action

z2-Tocopherol, also known as 5,7-Dimethyltocol, is a form of tocopherol . Tocopherols are lipophilic antioxidants that are found in association with lipoproteins, fat deposits, and cellular membranes . They protect the polyunsaturated fatty acids from peroxidation reactions . The primary targets of z2-Tocopherol are reactive oxygen and nitrogen species .

Mode of Action

z2-Tocopherol acts as a radical scavenger . It mainly acts as an antioxidant for lipid bilayers .

Biochemical Pathways

The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Pharmacokinetics

Tocopherols are lipophilic in nature and are found in association with lipoproteins, fat deposits, and cellular membranes . The unsaturated chain of tocotrienol allows an efficient penetration into tissues that have saturated fatty layers such as the brain and liver . There is inadequate data on the plasma concentrations of tocotrienols that are sufficient to demonstrate significant physiological effect .

Result of Action

The antioxidant action of tocopherols is related to the formation of tocopherol quinone and its following recycling or degradation . It is supposed that scavenging of lipid peroxy radicals and quenching of singlet oxygen are the main functions of tocopherols in photosynthetic organisms .

Action Environment

Fluctuation in tocopherol levels in plants is attributed to genetic and environmental factors . Leaf tocopherol levels are particularly responsive to ecological factors . While this is true, tocopherol levels in seeds are more responsive to environmental factors such as drought and high temperature .

生化分析

Biochemical Properties

The biosynthesis of z2-Tocopherol takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of z2-Tocopherol biosynthesis occurs, at least partially, at the level of key enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), and tocopherol cyclase (TC) .

Cellular Effects

z2-Tocopherol functions as a potent antioxidant in cells, scavenging lipid peroxy radicals and quenching singlet oxygen . This antioxidant action is related to the formation of tocopherol quinone and its subsequent recycling or degradation . The compound’s antioxidant properties suggest it plays a critical role in protecting cells from oxidative stress .

Molecular Mechanism

z2-Tocopherol exerts its effects at the molecular level primarily through its antioxidant activity. It scavenges lipid peroxy radicals, thereby preventing lipid peroxidation and protecting cell membranes from oxidative damage . Additionally, it quenches singlet oxygen, a reactive oxygen species that can cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

The effects of z2-Tocopherol can change over time in laboratory settings. For instance, its biosynthesis can fluctuate during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling .

Dosage Effects in Animal Models

The effects of z2-Tocopherol can vary with different dosages in animal models. While specific studies on z2-Tocopherol are limited, research on other forms of vitamin E suggests that while low to moderate doses can have beneficial antioxidant effects, high doses may have adverse effects .

Metabolic Pathways

z2-Tocopherol is involved in the vitamin E metabolic pathway. Its biosynthesis involves precursors derived from the degradation of aromatic amino acids (homogentisic acid) and the methylerythritol phosphate pathway (phytyldiphosphate) .

Transport and Distribution

While specific information on the transport and distribution of z2-Tocopherol is limited, vitamin E compounds are generally transported and distributed within cells and tissues in association with lipoproteins . They are also stored in various tissues, including adipose tissue, muscle, and the liver .

Subcellular Localization

Given its lipophilic nature and role as an antioxidant, it is likely to be found in areas of the cell where lipid peroxidation is a risk, such as the cell membrane and possibly the membranes of organelles like the mitochondria .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of tocopherols, including z2-Tocopherol, primarily occurs in the plastids of higher plants. The process involves two main metabolic pathways: the homogentisic acid pathway and the methylerythritol phosphate pathway . Key enzymes involved in the biosynthesis include p-hydroxyphenylpyruvate dioxygenase, homogentisate phytyltransferase, tocopherol cyclase, and two methyltransferases .

Industrial Production Methods: Industrial production of tocopherols often involves extraction from natural sources such as vegetable oils. Solvent extraction is a common method used to isolate tocopherols from oil seeds, biological fluids, and animal tissues . High-performance liquid chromatography (HPLC) is frequently employed to analyze and purify tocopherols .

化学反应分析

Types of Reactions: z2-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Tocopherols can be oxidized to tocopherol quinones in the presence of reactive oxygen species.

Reduction: Tocopherol quinones can be reduced back to tocopherols by cellular reductases.

Substitution: Methylation reactions occur at specific positions on the chromanol ring, altering the antioxidant properties of tocopherols.

Major Products: The major products formed from these reactions include tocopherol quinones and various methylated derivatives .

相似化合物的比较

- α-Tocopherol

- β-Tocopherol

- γ-Tocopherol

- δ-Tocopherol

- Tocotrienols

Comparison: z2-Tocopherol, like other tocopherols, consists of a polar chromanol ring and a hydrophobic phytyl tail. The primary difference lies in the number and positions of methyl groups on the chromanol ring . z2-Tocopherol is unique in its specific methylation pattern, which influences its antioxidant activity and biological functions .

属性

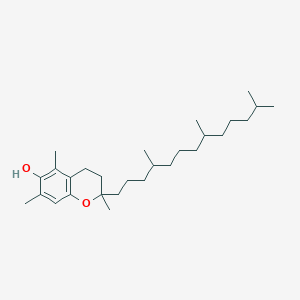

IUPAC Name |

2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVWUSABZGIQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17976-95-3, 493-35-6 | |

| Record name | 3,4-Dihydro-2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ζ2-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

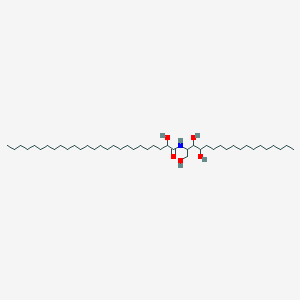

![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)

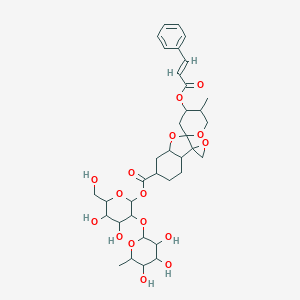

![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)

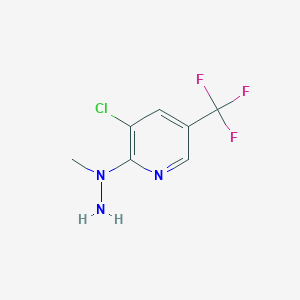

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

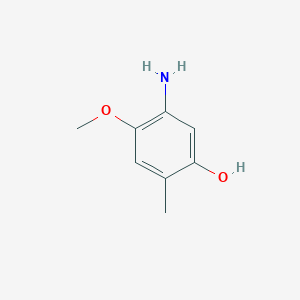

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)